molecular formula C18H20N4O4 B2964334 6-[5-(2-Methoxybenzoyl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-2-yl]-1H-pyrimidine-2,4-dione CAS No. 2415530-69-5

6-[5-(2-Methoxybenzoyl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-2-yl]-1H-pyrimidine-2,4-dione

Cat. No.: B2964334
CAS No.: 2415530-69-5
M. Wt: 356.382
InChI Key: CPZZETVPPRYZNI-UHFFFAOYSA-N
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Description

6-[5-(2-Methoxybenzoyl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-2-yl]-1H-pyrimidine-2,4-dione is a novel chemical compound with a complex structure. It combines elements from various heterocyclic frameworks, including benzophenone, indole, and benzimidazole. These moieties play a crucial role in drug discovery due to their diverse chemical and biological properties .


Synthesis Analysis

The synthesis of this compound involves several steps. One approach could be the benzoylation of substituted phenols under low-temperature conditions, followed by Fries rearrangement using anhydrous aluminum chloride as a catalyst. This process yields hydroxy benzophenones, which serve as intermediates in the formation of the final compound .


Molecular Structure Analysis

The molecular structure of This compound is intricate. It likely contains fused rings, heterocyclic motifs, and functional groups. X-ray crystallography studies may reveal deviations from planarity within the benzimidazole bridged benzophenone substituted indole scaffold .


Chemical Reactions Analysis

The compound’s chemical reactivity and potential reactions depend on its functional groups. It may participate in nucleophilic substitutions, condensations, or cyclizations. Investigating its behavior under various conditions would provide insights into its synthetic versatility and potential applications .


Physical and Chemical Properties Analysis

Experimental determination of physical properties (e.g., melting point, solubility, stability) and chemical properties (e.g., acidity, basicity, reactivity) is necessary. These properties influence its formulation, stability, and pharmacokinetics .

Safety and Hazards

Safety assessments should consider toxicity, potential side effects, and environmental impact. Toxicological studies are essential to evaluate its safety profile. Additionally, handling precautions and disposal guidelines must be established .

Properties

IUPAC Name

6-[5-(2-methoxybenzoyl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-2-yl]-1H-pyrimidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N4O4/c1-26-14-5-3-2-4-13(14)17(24)22-9-11-7-21(8-12(11)10-22)15-6-16(23)20-18(25)19-15/h2-6,11-12H,7-10H2,1H3,(H2,19,20,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPZZETVPPRYZNI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C(=O)N2CC3CN(CC3C2)C4=CC(=O)NC(=O)N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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